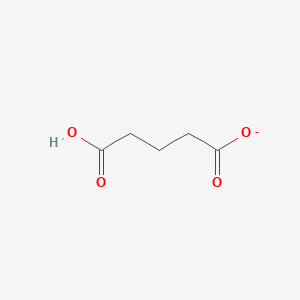

6,15-dioxo-9S,11R-dihydroxy-13E-prostenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

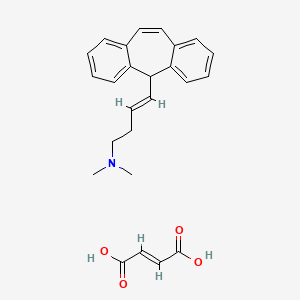

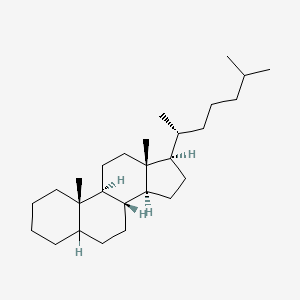

6, 15-Diketo, 13, 14-dihydro-PGF1a, also known as 6, 15dk, 13, 14dh-pgf1a, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. 6, 15-Diketo, 13, 14-dihydro-PGF1a is considered to be a practically insoluble (in water) and relatively neutral molecule. 6, 15-Diketo, 13, 14-dihydro-PGF1a has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6, 15-diketo, 13, 14-dihydro-PGF1a is primarily located in the membrane (predicted from logP) and cytoplasm. 6, 15-Diketo, 13, 14-dihydro-PGF1a can be biosynthesized from prostaglandin F1ALPHA.

6,15-diketo,13,14-dihydroprostaglandin F1alpha is a prostaglandin Falpha that is prostaglandin F1alpha bearing keto substituents at positions 6 and 15. It has a role as a metabolite. It derives from a prostaglandin F1alpha.

Aplicaciones Científicas De Investigación

Prostaglandin Synthetase System

Research shows that 6,15-dioxo-9S,11R-dihydroxy-13E-prostenoic acid is involved in the prostaglandin synthetase system. The conversion of 8,11,14-eicosatrienoic acid to prostaglandin H1, which is a precursor to prostaglandin E1, involves this compound (Miyamoto, Ogino, Yamamoto, & Hayaishi, 1976).

Endothelial Cell Metabolism

This acid is also a metabolite in the biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells. The formation of various hydroxy acids indicates a complex metabolic pathway involving this compound (Hopkins, Oglesby, Bundy, & Gorman, 1984).

Role in COX-2 and 5-LOX Pathways

The interaction of 6,15-dioxo-9S,11R-dihydroxy-13E-prostenoic acid with COX-2 and 5-LOX pathways indicates a crossover of these pathways, especially in cells like CT26 mouse colon carcinoma and RAW264.7 cells. This shows its involvement in various biosynthetic routes (Mulugeta, Suzuki, Hernández, Griesser, Boeglin, & Schneider, 2010).

Lipid Peroxidation Markers

Studies suggest that derivatives of this compound, like 9-HODE and 13-HODE, are stable under various oxidation conditions, making them excellent markers for lipid peroxidation. This highlights its role in studying oxidative stress and related processes (Spiteller & Spiteller, 1997).

Metabolism in Lymphocytes

Research on MOLT-4 lymphocytes reveals the metabolism of this compound through beta-oxidation, indicating its involvement in cellular metabolic pathways and potentially in modulating lymphocyte function (Hadjiagapiou, Travers, Fertel, & Sprecher, 1990).

Inhibition of 5-Lipoxygenation

This acid is known to suppress 5-lipoxygenation in human polymorphonuclear leucocytes, indicating its potential role in modulating inflammatory responses and immune functions (Petrich, Ludwig, Kühn, & Schewe, 1996).

Modulation of Cardiomyocyte Function

Studies show that 15-lipoxygenase metabolites like this compound can modulate the beta-adrenergic response in rat neonatal cardiomyocytes, indicating its significant role in heart muscle cell function and potentially in cardiovascular diseases (Wallukat, Morwinski, & Kühn, 1994).

Propiedades

Número CAS |

63446-59-3 |

|---|---|

Fórmula molecular |

C20H32O6 |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]-6-oxoheptanoic acid |

InChI |

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,16-19,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t16-,17-,18-,19+/m1/s1 |

Clave InChI |

VKPWUQVGTPVEMU-QVPQFPIISA-N |

SMILES isomérico |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O |

SMILES |

CCCCCC(=O)C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O |

SMILES canónico |

CCCCCC(=O)C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9R,10S)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one](/img/structure/B1235570.png)

![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1235573.png)

![butyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B1235582.png)